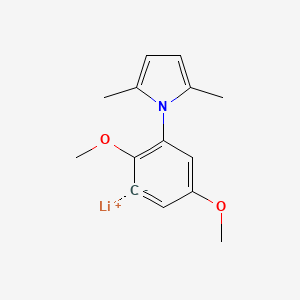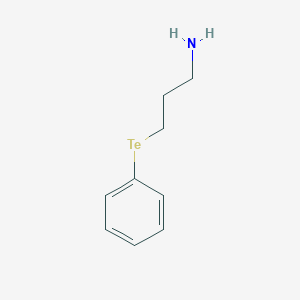
1-Propanamine, 3-(phenyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(phenyltelluro)- is an organic compound that belongs to the class of amines It consists of a propanamine backbone with a phenyltelluro group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-(phenyltelluro)- can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanamine with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-Propanamine, 3-(phenyltelluro)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanamine, 3-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenyltelluro group to a tellurol group using reducing agents like sodium borohydride.
Substitution: The phenyltelluro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Telluroxides, tellurones.
Reduction: Tellurol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(phenyltelluro)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(phenyltelluro)- involves its interaction with various molecular targets. The phenyltelluro group can undergo redox reactions, allowing it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity through covalent bonding or redox reactions.
Comparación Con Compuestos Similares
1-Propanamine, 3-(phenylseleno)-: Similar structure with a phenylseleno group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylthio)-: Contains a phenylthio group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylsulfonyl)-: Features a phenylsulfonyl group in place of the phenyltelluro group.
Uniqueness: 1-Propanamine, 3-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific chemical and biological applications.
Propiedades
Número CAS |
166830-87-1 |
|---|---|
Fórmula molecular |
C9H13NTe |
Peso molecular |
262.8 g/mol |
Nombre IUPAC |
3-phenyltellanylpropan-1-amine |
InChI |
InChI=1S/C9H13NTe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Clave InChI |
RWVZLJNJCQKZQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te]CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
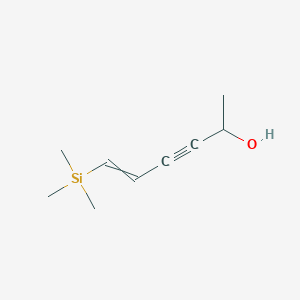
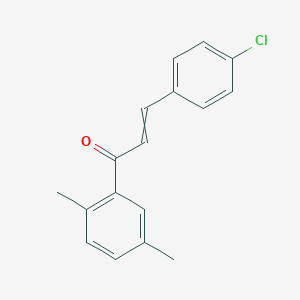
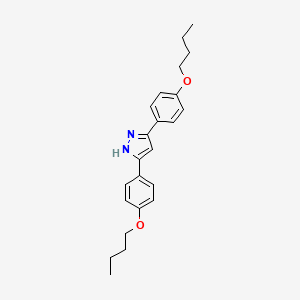
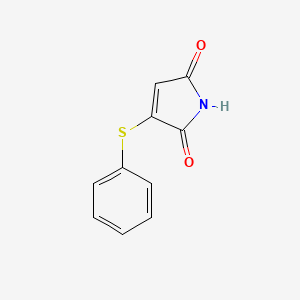
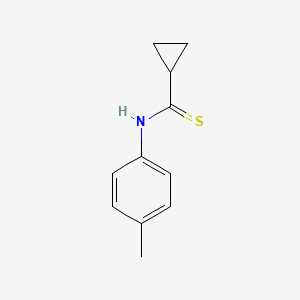
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
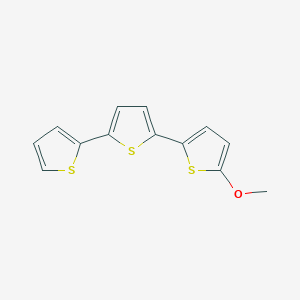
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

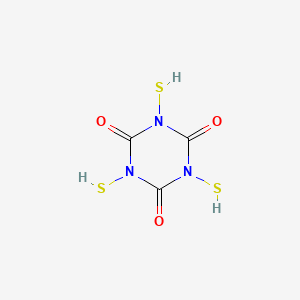
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
